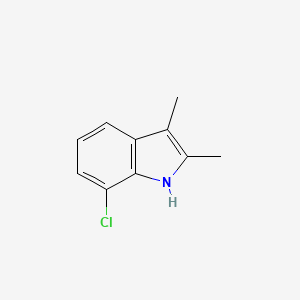

7-chloro-2,3-dimethyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNRPMSUPREZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloro 2,3 Dimethyl 1h Indole and Analogous Indoles

Classical Cyclization Protocols for Indole (B1671886) Ring Construction

The foundational methods for indole synthesis have been refined over more than a century and remain pillars of heterocyclic chemistry. nih.gov

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for preparing indoles. wikipedia.orgbyjus.comthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. bhu.ac.inbyjus.com

For the synthesis of 7-chloro-2,3-dimethyl-1H-indole, the logical starting materials would be (3-chlorophenyl)hydrazine (B1595953) and butan-2-one .

The mechanism of the Fischer indole synthesis has been studied extensively and is understood to proceed through several key steps: wikipedia.orgbyjus.com

Hydrazone Formation: The initial reaction between (3-chlorophenyl)hydrazine and butan-2-one forms the corresponding phenylhydrazone.

Tautomerization: The hydrazone isomerizes to its enamine tautomer.

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the weak N-N bond and forming a new C-C bond. byjus.com

Aromatization and Cyclization: The resulting diimine intermediate rearomatizes, followed by a nucleophilic attack of the terminal amine onto the imine carbon to form a five-membered aminoindoline ring.

Elimination: The final step involves the elimination of an ammonia (B1221849) molecule under acid catalysis, leading to the formation of the stable, aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole product. wikipedia.org The reaction can be catalyzed by a range of Brønsted and Lewis acids.

Table 1: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TSA) wikipedia.org |

A significant consideration with unsymmetrical ketones like butan-2-one is regioselectivity, which can lead to two isomeric products. thermofisher.com The reaction conditions, particularly the acidity of the medium, can influence the outcome. thermofisher.com

The Bischler-Möhlau synthesis involves the reaction of an α-haloacetophenone with an excess of an aniline (B41778) in the presence of an acid catalyst, typically hydrobromic acid, to form a 2-aryl-indole. wikipedia.orgwikipedia.orgresearchgate.net

The mechanism is complex but is believed to proceed through the initial formation of an α-arylamino ketone intermediate. researchgate.net A second molecule of aniline then displaces the halogen to form a diamino intermediate, which subsequently cyclizes with the elimination of an aniline molecule to form the indole ring. wikipedia.orgnih.gov Recent modifications have introduced milder conditions, such as using lithium bromide as a catalyst or employing microwave irradiation to improve the reaction. wikipedia.org

While a classic method, the Bischler-Möhlau synthesis is primarily suited for the preparation of 2-arylindoles and is not a direct or practical route for synthesizing 2,3-dialkyl-substituted indoles like this compound. wikipedia.orgyoutube.com

The Leimgruber-Batcho indole synthesis has become a highly popular and efficient method, particularly in the pharmaceutical industry, due to its high yields and the ready availability of starting materials. wikipedia.orgclockss.org The reaction produces indoles from o-nitrotoluenes in a two-step process. wikipedia.org

The general sequence involves:

Enamine Formation: Condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) , and often with a secondary amine like pyrrolidine, to form a β-dimethylamino-o-nitrostyrene. wikipedia.orgresearchgate.net The acidic protons of the methyl group on the nitrotoluene are key to this step. researchgate.net

Reductive Cyclization: The nitro group of the enamine intermediate is reduced to an amine, which then spontaneously cyclizes and eliminates the secondary amine (e.g., dimethylamine) to form the indole ring. wikipedia.org

Table 2: Reducing Agents for Leimgruber-Batcho Synthesis

| Reducing Agent | Notes |

|---|---|

| Raney Nickel and Hydrazine (B178648) | Commonly used; hydrazine often generates hydrogen in situ. wikipedia.org |

| Palladium on Carbon (Pd/C) and H₂ | A standard and effective catalytic hydrogenation method. clockss.org |

| Stannous Chloride (SnCl₂) | A classical metal-acid reduction system. wikipedia.org |

| Iron in Acetic Acid | An economical and effective reduction method. wikipedia.orgclockss.org |

This method is exceptionally effective for producing indoles that are unsubstituted at the C2 and C3 positions. However, for a target like this compound, the standard Leimgruber-Batcho protocol is not directly applicable as it does not inherently install alkyl groups at these positions.

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) is a thermal reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester. wikipedia.orgnih.gov The reaction proceeds via the thermal decomposition of the vinyl azide (B81097) starting material. rsc.org

The mechanism is believed to involve the formation of a transient nitrene intermediate, which then undergoes cyclization onto the adjacent aromatic ring. wikipedia.org Although the yields can be high, the method's popularity is hampered by the potential instability and difficulty in preparing the requisite α-azidoacrylate starting materials. wikipedia.org

This pathway is relevant as it provides a route to chlorinated indoles. For instance, ethyl 7-chloro-1H-indole-2-carboxylate has been synthesized using a Knoevenagel-Hemetsberger reaction sequence. rsc.orgresearchgate.net To obtain the target molecule this compound from this intermediate, several subsequent chemical transformations would be necessary, including reduction of the ester at the C2 position and methylation at the C3 position.

The reductive cyclization of dinitrostyrenes is a key variant of the Leimgruber-Batcho synthesis, where the β-nitro-o-nitrostyrene serves as the direct precursor to the indole ring. wikipedia.org

A distinct classical method is the Madelung synthesis , which involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. bhu.ac.in To synthesize this compound via this route, the required precursor would be N-propionyl-2-amino-6-chlorotoluene . The reaction is typically carried out under harsh conditions using strong bases like sodium amide or potassium t-butoxide at temperatures exceeding 250°C, which limits its application to molecules lacking sensitive functional groups. bhu.ac.in Milder versions using organolithium bases have been developed more recently. bhu.ac.inorganic-chemistry.org

Modern Catalytic Strategies for Indole Formation and Functionalization

Modern organic synthesis has seen a surge in the development of catalytic methods for constructing heterocyclic rings, offering milder conditions, greater functional group tolerance, and novel bond-forming strategies. exlibrisgroup.comuni-rostock.de

Palladium-catalyzed reactions are at the forefront of modern indole synthesis. mdpi.com A powerful strategy involves the intermolecular cyclization of a substituted aniline with an alkyne. For the synthesis of this compound, a plausible route would be the palladium-catalyzed coupling and cyclization of 2-bromo-6-chloroaniline with but-2-yne . These reactions often proceed through a sequence of Sonogashira coupling followed by an intramolecular cyclization (aminopalladation/reductive elimination). organic-chemistry.orgmdpi.com

Another significant area is the direct synthesis of indoles via C-H activation. thieme-connect.com These methods can involve the palladium-catalyzed oxidative cyclization of N-aryl imines or enamines, forming the indole ring through the direct linkage of two C-H bonds. organic-chemistry.orgthieme-connect.com Such strategies represent a highly atom-economical approach to the indole core.

Catalytic systems have also been developed for the functionalization of pre-formed indoles, allowing for the late-stage introduction of substituents. rsc.orgnih.gov For example, catalytic asymmetric Friedel-Crafts reactions can be used to introduce chiral groups at the C3 position of the indole ring. nih.gov

Table 3: Selected Modern Catalytic Strategies for Indole Synthesis

| Catalytic Approach | Catalyst/Reagents | Substrates | Product Type |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Ligands (e.g., Xphos) | o-Haloanilines, Alkynes | 2,3-Disubstituted Indoles mdpi.comnih.gov |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ | N-Aryl Imines | 2-Substituted Indoles thieme-connect.com |

| Copper-Catalyzed Cyclization | CuI, Ligands (e.g., L-proline) | o-Ethynylanilines | 2-Substituted Indoles organic-chemistry.org |

| Ruthenium-Photocatalysis | Ru(bpz)₃₂ | N-Aryl-N-allylamines | 2-Substituted Indoles thieme-connect.com |

Palladium-Catalyzed Intramolecular Oxidative Coupling and C-H Activation

Palladium-catalyzed reactions have become a powerful tool for the synthesis of substituted indoles, offering mild reaction conditions and broad functional group tolerance. mdpi.com These methods often proceed through intramolecular oxidative coupling and C-H bond activation, providing direct and efficient routes to the indole nucleus. mdpi.comthieme-connect.com

One prominent strategy involves the palladium-catalyzed intramolecular oxidative cyclization of N-aryl enamines. This approach allows for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from readily available anilines. mdpi.comunina.it The reaction typically employs a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with an oxidant like copper(II) acetate (Cu(OAc)₂) or molecular oxygen. mdpi.comthieme-connect.com The process is believed to involve the formation of a palladacycle intermediate, followed by reductive elimination to form the indole ring, with the oxidant regenerating the active Pd(II) catalyst. thieme-connect.com This methodology is noted for its atom economy and can be applied to a wide range of substrates with both electron-donating and electron-withdrawing groups. thieme-connect.com

Another key palladium-catalyzed approach is the cycloisomerization of o-allylanilines. acs.orgorganic-chemistry.org This reaction provides a regioselective route to 3-substituted indoles using a Pd(OAc)₂ catalyst and molecular oxygen as the sole oxidant, avoiding the need for hazardous oxidants or heavy-metal co-catalysts. acs.orgorganic-chemistry.org Similarly, the cyclization of N-(2-allylphenyl) benzamides has been developed to synthesize N-benzoyl indoles, where additives like dibutyl phosphate (B84403) (DBP) can be crucial for achieving high yield and chemoselectivity. mdpi.com

The table below summarizes findings from a study on the palladium-catalyzed synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives, highlighting the efficiency of this method. mdpi.comunina.it

| Entry | Substituent on Aniline | Product | Yield (%) |

| 1 | H | Methyl 2-methyl-1H-indole-3-carboxylate | 90 |

| 2 | 5-Cl | Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 96 |

| 3 | 5-Br | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 96 |

| 4 | 5,7-diCl | Methyl 5,7-dichloro-2-methyl-1H-indole-3-carboxylate | 92 |

| 5 | 4-OPh | Methyl 2-methyl-4-phenoxy-1H-indole-3-carboxylate | 95 |

| Reaction conditions involved Pd(OAc)₂, Cu(OAc)₂, and K₂CO₃ under microwave irradiation. mdpi.comunina.it |

Organometallic Approaches, including Organolithium Addition Methodologies

Organometallic reagents, particularly organolithium compounds, offer distinct pathways for the synthesis and functionalization of indole rings. A key strategy involves directed ortho-metalation, where a directing group on the aniline precursor guides a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, which is then trapped by an electrophile.

A relevant example is the synthesis of 7-substituted indoles from tert-butyl 2-(trimethylsilylethynyl)phenylcarbamates. researchgate.net In this method, the carbamate (B1207046) acts as a directing group for lithiation at the C-6 position (which becomes the C-7 position of the indole). Subsequent reaction with an electrophile introduces a substituent at this position before basic cyclization yields the 7-substituted indole. researchgate.net

Another common organometallic approach involves the use of lithium diisopropylamide (LDA) to generate nucleophiles for subsequent reactions. For instance, in the synthesis of intermediates for Aspidosperma alkaloids, LDA was used to mediate the α-acylation of N-benzyl lactams with methyl acetate, forming a 1,3-ketoamide system that is a precursor to more complex structures that can be coupled with an indole moiety. nih.gov

The use of organolithium reagents is also critical in classical indole syntheses run under modern conditions. The Madelung synthesis, which traditionally required very high temperatures, can be performed under much milder conditions using n-butyllithium to effect the cyclization of N-acyl-o-toluidines. sciforum.net

Furthermore, the functionalization of a pre-formed indole ring can be achieved through lithiation. For example, the synthesis of 2,3-diethyl-1-(phenylsulfonyl)indole involved a C-2 lithiation of 3-acetyl-1-(phenylsulfonyl)indole followed by quenching with an electrophile. nih.gov However, steric hindrance can sometimes limit the effectiveness of this approach. nih.gov

Transition Metal-Free Synthetic Routes and Oxidant-Mediated Functionalization

While metal-catalyzed methods are powerful, transition-metal-free routes provide valuable alternatives, often avoiding concerns about catalyst cost and toxicity. researchgate.net These methods frequently rely on the use of non-metallic oxidants or mediators to facilitate key bond-forming steps.

One such strategy is the use of N-iodosuccinimide (NIS) to mediate a cascade C-N bond formation and aromatization sequence. The reaction of N-Ts-2-alkenylanilines with NIS provides a rapid and mild synthesis of various substituted indoles in high yields without the need for any other catalysts or additives. organic-chemistry.org Iodine can also be used directly as a mediator in oxidative functionalization reactions. For example, an innovative strategy for producing polysubstituted indoles from indolines involves an iodine-mediated oxidative transformation coupled with C-H functionalization. rsc.org

Classical named reactions also represent important transition-metal-free syntheses. The Fischer indole synthesis, for instance, proceeds under acidic conditions without a metal catalyst. researchgate.net The Madelung reaction, involving the base-mediated cyclization of an N-acyl-o-toluidine, is another example that can be performed using strong, non-metallic bases like potassium tert-butoxide. sciforum.net

Furthermore, the functionalization of the indole ring can be achieved using non-metallic reagents. The selective chlorination of unprotected indoles to give 3-chloroindoles can be accomplished using sulfuryl chlorofluoride, with the reaction outcome controlled by the choice of solvent. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of indoles and other heterocyclic compounds. nih.govanton-paar.com The use of microwave irradiation often leads to significantly reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. sciforum.nettandfonline.com This is attributed to the efficient internal heating of the reaction mixture through direct coupling of microwave energy with polar molecules. anton-paar.com

Microwave assistance has been successfully applied to a variety of indole syntheses, including palladium-catalyzed cross-coupling reactions and classical named reactions. mdpi.comnih.gov For example, the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form 2-methyl-1H-indole-3-carboxylates can be optimized by exposing the neat mixture of reactants to microwave irradiation, leading to excellent yields in a short time frame. mdpi.comunina.it One study demonstrated that a reaction yielding 90% of the product in 3 hours under conventional heating could achieve a 95% yield in just 1 hour with microwave irradiation. mdpi.com

The Madelung reaction has also been adapted for microwave synthesis. While reactions in various solvents were unsuccessful, performing the reaction of N-o-tolylbenzamide with potassium tert-butoxide under solvent-free microwave conditions yielded 2-phenyl-1H-indole, demonstrating the utility of MAOS even in challenging, high-temperature classical reactions. sciforum.net

The table below details the optimization of microwave-assisted synthesis for methyl 2-methyl-1H-indole-3-carboxylate, comparing it with conventional heating. mdpi.comunina.it

| Entry | Heating Method | Time | Temperature (°C) | Yield (%) |

| 1 | Conventional | 3 h | 80 | 72 |

| 2 | Conventional | 3 h | 120 | 90 |

| 3 | Microwave | 1 h | 120 | 95 |

| 4 | Microwave | 1 h | 150 | 95 |

| 5 | Microwave | 30 min | 150 | 91 |

| Data illustrates the significant reduction in reaction time with comparable or improved yields using microwave irradiation. mdpi.com |

Regioselective Synthesis of Substituted Indoles

Controlling the position of substitution on the indole ring is a critical challenge in synthetic chemistry, as the reactivity of different positions (N-1, C-2, C-3, C-4, etc.) can be similar. nih.govacs.org The development of regioselective methods is therefore essential for accessing specific isomers required for various applications. thieme-connect.com

Transition metal catalysis has provided powerful solutions for achieving high regioselectivity through the use of directing groups. A directing group, temporarily installed on the indole nitrogen or an existing substituent, can guide the metal catalyst to activate a specific C-H bond, typically at an adjacent position.

For instance, a highly regioselective synthesis of 4-substituted indoles was developed using an aldehyde functional group at C-3 as a directing group in a ruthenium-catalyzed reaction. nih.govacs.org This strategy directs the functionalization to the otherwise less reactive C-4 position, providing a crucial route to precursors for ergot alkaloids. nih.govacs.org

Similarly, the synthesis of 7-substituted indoles can be achieved with high regioselectivity using a rhodium(III) catalyst. acs.org In this method, a carbamoyl (B1232498) group on the indoline (B122111) nitrogen directs the olefination to the C-7 position. A subsequent one-pot oxidation then furnishes the desired 7-substituted indole. This approach demonstrates excellent control over regioselectivity and is applicable to a broad range of substrates. acs.org

The choice of catalyst and conditions can also switch the site of functionalization. A manganese-catalyzed dehydrogenative alkylation of indolines using alcohols was shown to provide either C-3 or N-alkylated indoles with high selectivity simply by changing the solvent. organic-chemistry.org

The following table compares different catalytic systems designed for the regioselective functionalization of the indole core.

| Target Position | Catalyst System | Directing Group | Key Finding | Reference |

| C-4 | Ru(II)/AgSbF₆/Cu(OAc)₂ | Aldehyde at C-3 | Highly regioselective C-4 alkenylation. | nih.govacs.org |

| C-7 | Rh(III)/AgSbF₆ | Diethyl carbamoyl at N-1 | Versatile and regioselective C-7 olefination of indolines. | acs.org |

| C-2 | Rh(III)/AgSbF₆ | N-H of indole | Direct C-2 alkylation using diazo compounds. | mdpi.com |

| C-3 / N-1 | Mn catalyst | None | Solvent-controlled switch between C-3 and N-alkylation. | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 7 Chloro 2,3 Dimethyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Key proton signals and their assignments are typically observed in deuterated chloroform (B151607) (CDCl₃). The indole (B1671886) NH proton usually appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons on the benzene (B151609) ring portion of the indole structure exhibit complex splitting patterns (multiplets) in the aromatic region, generally between 7.0 and 8.0 ppm. The two methyl groups at positions 2 and 3 give rise to sharp singlet signals in the upfield region, typically between 2.0 and 2.5 ppm.

A representative, though not explicitly for this exact compound, ¹H NMR data for a similar 2,3-dimethyl-1H-indole shows signals at δ 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), and 2.29 (s, 3H). rsc.org The presence of the chlorine atom at the 7-position would further influence the chemical shifts of the nearby aromatic protons.

Table 1: Representative ¹H NMR Data for a 2,3-Dimethyl-1H-indole Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | NH |

| 7.0 - 7.6 | m | 3H | Ar-H |

| ~2.4 | s | 3H | C2-CH₃ |

| ~2.3 | s | 3H | C3-CH₃ |

Note: The exact chemical shifts for 7-chloro-2,3-dimethyl-1H-indole may vary. Data presented is based on a similar compound. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

For this compound, the carbon atoms of the indole ring will resonate in the aromatic region (typically δ 100-140 ppm). The carbon atom bearing the chlorine (C-7) will be influenced by the halogen's electronegativity. The quaternary carbons of the indole ring (C-3a, C-7a) will also have distinct chemical shifts. The carbons of the two methyl groups will appear at a much higher field, generally between 10 and 20 ppm.

For comparison, the ¹³C NMR data for the parent 2,3-dimethyl-1H-indole shows signals at δ 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, and 8.60 ppm. rsc.org The introduction of a chlorine atom at the 7-position would cause a downfield shift for C-7 and affect the shifts of the adjacent carbons.

Table 2: Representative ¹³C NMR Data for a 2,3-Dimethyl-1H-indole Derivative

| Chemical Shift (ppm) | Assignment |

| 100 - 140 | Aromatic and Indole Ring Carbons |

| 10 - 20 | Methyl Carbons |

Note: The exact chemical shifts for this compound may vary. Data presented is based on a similar compound. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., APT ¹³C NMR)

To unambiguously assign the carbon signals, advanced NMR techniques such as Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are employed. These experiments differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. For instance, in an APT spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ and quaternary carbons appear as negative peaks. This information is crucial for confirming the assignments made from the one-dimensional spectra. nih.gov

Theoretical NMR Chemical Shift Prediction and Correlation

Computational methods, such as those based on Density Functional Theory (DFT), can be used to predict NMR chemical shifts. nih.gov These theoretical calculations provide a valuable tool for correlating experimental data with the proposed structure. By comparing the calculated chemical shifts with the experimental values, the structural assignment can be further validated. nih.govliverpool.ac.uk Machine learning algorithms are also emerging as powerful tools for the accurate prediction of ¹H chemical shifts. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₁₀H₁₀ClN), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in the mass spectrum, with an approximate ratio of 3:1.

Electron Ionization and Electrospray Ionization Fragmentation Patterns

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques offer complementary information.

Electron Ionization (EI): As a hard ionization technique, EI mass spectrometry imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak and numerous fragment ions. For this compound (molar mass: 179.65 g/mol ), the molecular ion peak (M⁺) would appear at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 181 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom. chemguide.co.uk

The fragmentation of 2,3-dimethylindole, a related compound, primarily involves the loss of a methyl radical (CH₃•) to form a stable quinolinium-like cation. nist.gov A similar pathway is anticipated for this compound. Key fragmentation pathways would likely include:

Loss of a methyl group: [M - CH₃]⁺, leading to a fragment at m/z 164/166. This is often a dominant fragmentation pathway for methylated indoles.

Loss of HCl: [M - HCl]⁺, resulting in a fragment at m/z 143.

Loss of a chlorine atom: [M - Cl]⁺, giving a fragment at m/z 144.

Characteristic indole fragmentation: A fragment at m/z 89 is often observed in indole fragmentation, resulting from the cleavage of the pyrrole (B145914) ring. scialert.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation in the source. montclair.edu For this compound, this would result in a prominent ion at m/z 180, along with its corresponding isotope peak at m/z 182. This is highly advantageous for confirming the molecular mass of the analyte. researchgate.net

To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). The fragmentation of even-electron ions like [M+H]⁺ typically proceeds through the loss of neutral molecules. montclair.edu For this compound, expected neutral losses would be similar to those in EI, such as the loss of methane (B114726) (CH₄) or ethene (C₂H₄) derived from the methyl groups. The analysis of prenylated indole derivatives by LC-MS/MS has shown that characteristic losses of substituent groups are a key feature of their fragmentation patterns. nih.gov

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Ion Type | Predicted m/z | Notes |

|---|---|---|---|

| EI-MS | [M]⁺ | 179 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | 181 | Isotope peak for ³⁷Cl (approx. 33% intensity of M⁺) | |

| [M-CH₃]⁺ | 164/166 | Loss of a methyl group | |

| [M-Cl]⁺ | 144 | Loss of a chlorine atom | |

| ESI-MS | [M+H]⁺ | 180 | Protonated molecule with ³⁵Cl |

| [M+H+2]⁺ | 182 | Isotope peak for ³⁷Cl | |

| ESI-MS/MS | Precursor Ion | 180/182 | Selected for fragmentation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups present in the molecule.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its specific structural features. By comparing with data from indole, substituted indoles, and other relevant compounds, the principal vibrational modes can be assigned. researchgate.netresearchgate.net

N-H Stretch: A characteristic sharp to medium intensity band is expected in the region of 3400-3500 cm⁻¹ for the N-H stretching vibration of the indole ring. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (e.g., 2975-2850 cm⁻¹). scialert.net

C=C Stretch: Aromatic C=C stretching vibrations of the benzene and pyrrole rings will produce several bands of variable intensity in the 1620-1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is typically found in the 1350-1250 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. wpmucdn.com

Table 2: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2975 - 2850 | Medium to Strong |

| C=C Aromatic Stretch | 1620 - 1450 | Medium to Strong |

| C-H Bending (Methyl) | 1465 - 1375 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be valuable for confirming assignments.

Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic system are often strong and sharp in the Raman spectrum, appearing in the 1620-1550 cm⁻¹ region.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups are typically well-defined in Raman spectra. scialert.net

C-Cl Stretch: The C-Cl stretching vibration is also Raman active and would be observed in the low-frequency region (800-600 cm⁻¹).

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. montclair.edunih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is the primary chromophore. The absorption spectrum of indole in non-polar solvents typically shows two absorption bands, designated as ¹Lₐ and ¹Lₑ, around 260-290 nm. nist.gov

Substituents on the indole ring can cause shifts in the absorption maxima (λₘₐₓ).

Methyl Groups: Alkyl groups, like the two methyl groups at positions 2 and 3, generally cause a small red shift (bathochromic shift) in the absorption bands.

Chloro Group: The chlorine atom at the 7-position, being an electron-withdrawing group with lone pairs of electrons, can have a more complex effect. Halogen substituents on the benzene ring of indole can lead to red shifts of the absorption bands.

Therefore, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show absorption maxima slightly red-shifted compared to unsubstituted indole. The exact position of λₘₐₓ would depend on the solvent used due to solvatochromic effects, particularly on the ¹Lₐ transition.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λₘₐₓ Range (nm) | Notes |

|---|---|---|

| ¹Lₐ | ~270 - 295 | Position is sensitive to solvent polarity. |

Fluorescence emission spectroscopy would show an emission spectrum that is the mirror image of the absorption band corresponding to the lowest excited state (typically the ¹Lₐ state in polar solvents). The emission maximum would be at a longer wavelength than the absorption maximum (Stokes shift).

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional molecular structure in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions. nist.gov While a specific crystal structure for this compound is not available in the searched literature, the expected geometry can be inferred from the structures of related indole derivatives. nih.govnih.gov

Molecular Geometry: The indole ring system is expected to be essentially planar. The chlorine atom and the two methyl groups would lie close to this plane.

Bond Lengths and Angles: The C-C and C-N bond lengths within the bicyclic indole core will be characteristic of aromatic systems. For example, C-Cl bond lengths in similar aromatic compounds are typically around 1.74 Å.

Intermolecular Interactions: In the crystal lattice, molecules of this compound are likely to be packed in a way that maximizes intermolecular forces. Potential interactions include N-H···π interactions, where the N-H group of one molecule interacts with the π-electron system of an adjacent molecule, and potentially weak C-H···Cl hydrogen bonds. Strong π-π stacking interactions between the indole rings of adjacent molecules are also expected to play a significant role in the crystal packing. nih.gov

Table 4: Expected Molecular Geometry Parameters for this compound from SC-XRD

| Parameter | Expected Value/Observation |

|---|---|

| Ring System | Essentially planar indole core |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Lengths | ~1.37 - 1.38 Å |

| C-C (aromatic) Bond Lengths | ~1.36 - 1.44 Å |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of this compound, particularly for separating it from isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of indole derivatives.

Stationary Phase: A C18 or C8 column is commonly used. For separating halogenated isomers, columns with alternative selectivities, such as pentafluorophenyl (PFP) phases, can offer superior resolution by providing different interaction mechanisms (e.g., π-π, dipole-dipole). nih.govresearchgate.net

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape by suppressing the ionization of the indole nitrogen. nih.gov Gradient elution is often necessary to separate compounds with a range of polarities.

Detection: A UV detector set at one of the absorption maxima of the compound (e.g., ~280 nm) is suitable for detection.

Gas Chromatography (GC): GC is also a powerful technique for the analysis of volatile and thermally stable compounds like substituted indoles.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be appropriate.

Detector: A Flame Ionization Detector (FID) provides a general response, while a Nitrogen-Phosphorus Detector (NPD) would offer enhanced sensitivity and selectivity for this nitrogen-containing compound. epa.gov For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the method of choice.

Sample Preparation: The compound must be sufficiently volatile and thermally stable for GC analysis.

These chromatographic methods are crucial for quality control, ensuring the purity of synthesized this compound and for the separation of complex mixtures containing this compound. nih.gov

Computational Chemistry and Theoretical Investigations of 7 Chloro 2,3 Dimethyl 1h Indole

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT has emerged as a powerful tool in quantum chemistry for investigating the electronic structure and properties of molecules. For 7-chloro-2,3-dimethyl-1H-indole, DFT calculations would provide a detailed understanding of its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of various spatial arrangements of its atoms and identifying the conformation with the lowest energy. This process is crucial as the molecular geometry dictates many of its physical and chemical properties.

Conformational analysis would explore the different spatial orientations of the methyl groups and the chloro substituent relative to the indole (B1671886) ring. While the indole core is largely planar, rotations around the single bonds connecting the methyl groups can lead to different conformers. Theoretical calculations would identify the most stable conformer and the energy barriers between different conformations. These studies are often performed at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set, to ensure a balance between accuracy and computational cost. youtube.com The absence of imaginary frequencies in the calculated vibrational spectra would confirm that the optimized structure corresponds to a true energy minimum. youtube.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. rsc.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. rsc.org A smaller gap generally suggests higher reactivity. For this compound, the presence of the electron-donating methyl groups and the electron-withdrawing chloro group would influence the energies of these orbitals. DFT calculations would precisely determine the HOMO and LUMO energy levels and the magnitude of the energy gap, allowing for predictions about its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

Note: These values are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of negative potential around the nitrogen atom of the indole ring and the chlorine atom due to their high electronegativity. Conversely, the hydrogen atom attached to the nitrogen would exhibit a positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. rsc.org

Natural Bonding Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.govmdpi.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy associated with these interactions. youtube.com

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C8-C9) | 18.5 |

| π(C2-C3) | π(C8-C9) | 22.1 |

| σ(C2-C10) | σ*(N1-C2) | 5.2 |

Note: E(2) represents the stabilization energy. These values are hypothetical and illustrative.

Vibrational Frequency Calculations and Assignment of Normal Modes

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure.

For this compound, DFT calculations would predict the frequencies of characteristic vibrational modes, such as the N-H stretch, C-H stretches of the methyl groups and the aromatic ring, and the C-Cl stretch. The assignment of these modes would provide a detailed understanding of the molecule's vibrational properties.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). mdpi.comdntb.gov.ua It calculates the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. dntb.gov.ua

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved (e.g., π→π* transitions within the indole ring). The results would be valuable for understanding the photophysical properties of the molecule.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 285 | 0.08 |

| S0 → S2 | 260 | 0.15 |

| S0 → S3 | 220 | 0.42 |

Note: These values are hypothetical and serve as an example of the data generated from TD-DFT calculations.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding and Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for defining atomic properties and chemical bonding within a molecular system based on the topology of the electron density, ρ(r). researchgate.netamercrystalassn.org This methodology allows for the partitioning of a molecule into individual atomic basins, enabling a detailed analysis of the interactions between them. wiley-vch.de For this compound, a QTAIM analysis would provide profound insights into the nature of its covalent bonds and non-covalent interactions.

The core of QTAIM analysis lies in identifying critical points (CPs) in the electron density, where the gradient of the electron density is zero. researchgate.net These CPs are classified based on the curvature of the electron density around them. Of particular interest are the bond critical points (BCPs), which are indicative of a chemical bond. muni.cz The properties of the electron density at these BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are used to characterize the nature of the chemical bond.

For the covalent bonds within the this compound molecule, such as the C-C, C-N, C-H, and C-Cl bonds, a QTAIM analysis would be expected to reveal the following:

High Electron Density (ρ(r)) at the BCPs: This would signify the accumulation of electron density between the bonded atoms, a hallmark of covalent interactions.

Negative Laplacian of the Electron Density (∇²ρ(r) < 0): A negative Laplacian indicates a concentration of electron density, which is characteristic of shared-shell interactions, typical for covalent bonds.

Negative Total Energy Density (H(r) < 0): A negative total energy density at the BCP is also indicative of a stabilizing, covalent interaction.

Beyond the covalent framework, QTAIM can also elucidate weaker non-covalent interactions. For instance, potential intramolecular hydrogen bonds or other steric interactions within the this compound structure would be identified by the presence of a bond path and a corresponding BCP between the interacting atoms. The properties at these BCPs would differ from those of covalent bonds, typically showing lower electron density and positive or near-zero values for the Laplacian and total energy density, characteristic of closed-shell interactions.

A hypothetical QTAIM analysis of selected bonds in this compound could yield the data presented in the table below.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Character |

| C=C (indole ring) | ~0.30 - 0.35 | ~ -0.8 to -1.0 | Negative | Covalent (shared-shell) |

| C-N (indole ring) | ~0.25 - 0.30 | ~ -0.6 to -0.8 | Negative | Covalent (shared-shell) |

| C-Cl | ~0.15 - 0.20 | ~ +0.1 to +0.3 | Slightly Negative/Positive | Polar Covalent |

| C-H (methyl) | ~0.20 - 0.25 | ~ -0.5 to -0.7 | Negative | Covalent (shared-shell) |

| N-H | ~0.20 - 0.25 | ~ -0.9 to -1.2 | Negative | Covalent (shared-shell) |

Note: The values in this table are illustrative and represent typical ranges for such bonds based on general principles of QTAIM analysis.

Topological Analyses: Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG)

Topological analyses of scalar fields related to the electron density, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), provide a visual and intuitive understanding of chemical bonding and non-covalent interactions. nih.govresearchgate.net These methods complement QTAIM by offering a different perspective on electron pairing and localization.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are functions that reveal the regions of space where electrons are likely to be found. High values of ELF and LOL indicate areas of high electron localization, such as covalent bonds and lone pairs. For this compound, an ELF and LOL analysis would be expected to show:

High localization in the regions of the C-C, C-N, C-H, and C-Cl bonds, corresponding to the shared electron pairs.

High localization around the nitrogen and chlorine atoms, corresponding to their lone pairs of electrons.

Regions of lower localization, indicating the delocalized π-system of the indole ring.

Reduced Density Gradient (RDG) analysis is a powerful tool for identifying and visualizing non-covalent interactions. The RDG is a function of the electron density and its gradient. By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density, different types of interactions can be distinguished:

Strong, attractive interactions (e.g., hydrogen bonds): These appear as spikes at negative values on the plot.

Weak, van der Waals interactions: These appear as spikes around zero.

Strong, repulsive interactions (e.g., steric clashes): These appear as spikes at positive values.

For this compound, an RDG analysis would be instrumental in visualizing any intramolecular non-covalent interactions, such as potential weak hydrogen bonds involving the N-H group or the methyl groups, and steric interactions between the chloro and methyl substituents. The resulting 3D visualization would show surfaces colored according to the type of interaction, providing a clear map of the non-covalent forces within the molecule.

Solvation Effects Modeling (e.g., IEFPCM Model)

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly when in solution. Solvation effects modeling aims to account for the interactions between a solute molecule and the surrounding solvent. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is a widely used and robust method for this purpose.

In the IEFPCM model, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual solvent molecules. The solute is placed in a cavity within this dielectric continuum. The charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This mutual polarization is solved for self-consistently, providing a more accurate description of the electronic structure and properties of the molecule in solution.

For this compound, applying the IEFPCM model would be crucial for accurately predicting its properties in different solvents. For example, the dipole moment of the molecule is expected to be larger in a polar solvent compared to the gas phase due to the stabilizing interactions with the solvent's reaction field. Similarly, the relative energies of different conformers or the activation energies of reactions involving this molecule could be significantly altered by the presence of a solvent.

The choice of solvent in the IEFPCM model is determined by its dielectric constant. A hypothetical study could investigate the properties of this compound in a range of solvents to understand its behavior in different chemical environments.

| Solvent | Dielectric Constant (ε) | Expected Effect on Dipole Moment |

| Gas Phase | 1 | Lowest |

| Toluene | 2.38 | Moderate Increase |

| Dichloromethane (B109758) | 8.93 | Significant Increase |

| Ethanol | 24.55 | High Increase |

| Water | 80.1 | Highest Increase |

Note: The expected effect on the dipole moment is a qualitative illustration of the trend predicted by the IEFPCM model.

Global Reactivity Descriptors

Global reactivity descriptors are a set of conceptual Density Functional Theory (DFT) tools that provide insights into the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance of a molecule to change its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The inverse of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -(I+A)/2).

A smaller HOMO-LUMO energy gap generally implies higher reactivity and lower kinetic stability. nih.gov For this compound, the electron-donating methyl groups and the electron-withdrawing chloro group attached to the indole ring would influence these descriptors. A computational study would provide quantitative values for these descriptors, allowing for a prediction of its reactivity in various chemical reactions.

Below is a table of hypothetical global reactivity descriptors for this compound, calculated at a typical level of theory.

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.80 |

| LUMO Energy | ELUMO | - | -0.95 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.85 |

| Ionization Potential | I | -EHOMO | 5.80 |

| Electron Affinity | A | -ELUMO | 0.95 |

| Electronegativity | χ | (I + A) / 2 | 3.375 |

| Chemical Hardness | η | (I - A) / 2 | 2.425 |

| Chemical Softness | S | 1 / 2η | 0.206 |

| Electrophilicity Index | ω | μ² / 2η | 2.35 |

Note: These values are for illustrative purposes and would be dependent on the specific computational method and basis set used.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. arxiv.org The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry provides a powerful means to predict the NLO properties of molecules, guiding the design of new NLO materials. researchgate.net

The key NLO properties that are typically calculated are:

Linear Polarizability (α): The linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): The first non-linear response, which is responsible for second-harmonic generation. A non-zero β value is a key indicator of NLO activity.

Indole and its derivatives are known to exhibit NLO properties due to their π-conjugated systems. researchgate.net The presence of electron-donating (methyl) and electron-withdrawing (chloro) groups in this compound can enhance its NLO response by creating a charge asymmetry in the molecule.

Computational calculations of the NLO properties of this compound would involve solving the time-dependent Schrödinger equation in the presence of an external electric field. The results of such a calculation would provide quantitative values for μ, α, and β. A large value of the first-order hyperpolarizability would suggest that this compound could be a promising candidate for NLO applications.

A hypothetical set of calculated NLO properties for this compound is presented below, with urea (B33335) often used as a reference compound in NLO studies.

| Property | Symbol | This compound (Hypothetical) | Urea (Reference) |

| Dipole Moment | μ | ~2.5 - 3.5 D | 1.37 D |

| Linear Polarizability | α | ~150 - 200 a.u. | ~33 a.u. |

| First-Order Hyperpolarizability | β | ~500 - 800 a.u. | ~37 a.u. |

Note: The values for this compound are illustrative and based on trends observed for similar indole derivatives. The actual values would depend on the computational methodology.

Derivatization and Functionalization Strategies for 7 Chloro 2,3 Dimethyl 1h Indole

Functional Group Interconversions and Modifications of Existing Substituents

Modifying the substituents already present on the 7-chloro-2,3-dimethyl-1H-indole core is a direct approach to creating analogues. These transformations primarily involve the indole (B1671886) nitrogen and the methyl groups, leveraging well-established synthetic protocols.

Acylation and Alkylation at Nitrogen (N-1) and Carbon Positions (C-3, C-7)

The functionalization of the indole nitrogen (N-1) is a common and often straightforward strategy. The NH group can be readily deprotonated by a suitable base to form an indolyl anion, which then acts as a nucleophile.

N-Acylation and N-Alkylation: Base-catalyzed N-acylation is a high-yielding reaction, typically employing bases like sodium hydride (NaH), sodium t-butoxide (t-BuONa), or a combination of triethylamine (B128534) (Et₃N) and 4-dimethylaminopyridine (B28879) (DMAP) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). nih.gov The resulting anion readily reacts with various acylating agents, such as acid chlorides or anhydrides, to furnish N-acylated indoles. nih.gov Similarly, N-alkylation can be achieved by reacting the indolyl anion with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. nih.gov

C-Alkylation: While N-functionalization is often thermodynamically favored, C-alkylation, particularly at the C-3 position, can be achieved under specific conditions. However, for 2,3-dimethyl-substituted indoles, this position is already occupied. Direct alkylation of the C-2 methyl group is challenging. A more common approach to functionalizing carbon positions is through C-H activation or cross-coupling reactions, which are discussed in subsequent sections. However, acid-catalyzed protocols using unactivated alkenes have been developed for the C-2 alkylation of 3-alkylindoles, offering a metal-free alternative. nih.govnih.gov

The selective functionalization of the C-7 position often requires more advanced methods. Iridium-catalyzed C-H borylation can install a boronate ester at the C-7 position, which serves as a handle for further derivatization. acs.org

| Position | Reaction Type | Reagents and Conditions | Product Type |

| N-1 | Acylation | Acid Chloride, Base (e.g., NaH, t-BuONa, DMAP/Et₃N), Solvent (e.g., THF, DCM) nih.gov | N-Acyl Indole |

| N-1 | Alkylation | Alkyl Halide, Base (e.g., NaH) nih.gov | N-Alkyl Indole |

| C-2 | Alkylation | Unactivated Alkene, Acid Catalyst (e.g., HI) nih.gov | 2-Alkylated Indole |

| C-7 | Borylation | B₂pin₂, Ir-catalyst (e.g., [Ir(cod)(OMe)]₂), Ligand (e.g., dtbpy) acs.org | 7-Borylated Indole |

Ester Hydrolysis for Carboxylic Acid Formation

In multi-step syntheses, it is common to introduce a carboxyl group in a protected ester form. The final step is often the hydrolysis of this ester to yield the corresponding carboxylic acid. This transformation is fundamental in the synthesis of many indole-based compounds, including analogues of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov

The method for ester cleavage depends on the type of ester used.

Methyl Esters: Can be hydrolyzed using reagents like trimethyltin (B158744) hydroxide (B78521). nih.gov

Allyl Esters: Can be cleaved under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine. nih.gov

This step is crucial for synthesizing indole-alkanoic acids from their ester precursors, which are often more stable during preceding reaction steps like Fischer indolization or N-acylation. nih.gov

Site-Selective Functionalization of the Indole Core

Directing reactions to a specific carbon atom on the indole ring is a powerful tool for building molecular complexity. These methods avoid the need for pre-functionalized substrates and offer high atom economy.

Directed C-H Functionalization

C-H functionalization strategies enable the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. The inherent reactivity of the indole ring can be modulated by directing groups to achieve high regioselectivity.

For indoles, the C-2 and C-3 positions are the most electron-rich and typically the most reactive. However, with the C-2 and C-3 positions substituted in this compound, focus shifts to other positions like C-4, C-5, and C-6. Directing groups, which can be part of the N-1 substituent or a transiently installed group, can chelate to a metal catalyst and bring it into proximity with a specific C-H bond. acs.orgsioc-journal.cn

Rhodium(II) catalysts have been effectively used for the enantioselective C-H functionalization of indoles with α-alkyl-α-diazoesters, primarily at the C-3 position. nih.gov For C-4 and C-7 functionalization, palladium catalysis is often employed. For instance, C-H arylation at the C-4 position of N-unprotected indoles bearing a C-3 aldehyde has been achieved using a Pd(OAc)₂ catalyst system. acs.org A notable strategy for achieving C-7 selectivity in C3-alkylindoles involves a one-pot C2/C7-diboronation followed by a selective C2-protodeboronation, yielding the C7-boronated indole. acs.org

| Target Site | Strategy | Catalyst/Reagents | Outcome |

| C-4 | Directed C-H Arylation | Pd(OAc)₂, Iodoarenes, AgOAc, HFIP/TFA acs.org | C-4 arylated indole |

| C-7 | C-H Borylation | [Ir(cod)(OMe)]₂, B₂pin₂, dtbpy acs.org | C-7 borylated indole |

Cross-Coupling Methodologies for New Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming new C-C, C-N, and C-O bonds. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. The chlorine atom at the C-7 position of this compound makes it an ideal substrate for such transformations.

Common cross-coupling reactions applicable to halo-indoles include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This is widely used to introduce aryl or vinyl groups. nih.govnih.gov

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form a C-C triple bond. nih.govnih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation of the indole core. nih.gov

Stille Coupling: Coupling with an organotin compound catalyzed by palladium. nih.gov

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

These methodologies allow for the introduction of a vast array of substituents at the C-7 position, significantly diversifying the molecular architecture. nih.govnih.gov

Strategies for Introducing New Heterocyclic Moieties onto the Indole Scaffold

Building additional heterocyclic rings onto the indole framework can lead to novel polycyclic systems with interesting biological and photophysical properties. Annulation strategies often involve multi-step sequences or one-pot reactions that form multiple bonds.

One powerful approach is the rhodium-catalyzed oxidative annulation of aryl-substituted indoles with alkenes or alkynes. nih.gov For example, a 7-arylindole could undergo an intramolecular C-H olefination followed by an aza-Michael reaction to construct pyrrolo[3,2,1-de]phenanthridine derivatives. nih.gov This type of transformation creates complex, fused ring systems in a single, efficient operation.

Another classic strategy is the Fischer indole synthesis itself, which can be adapted to create fused systems. By using a cyclic ketone and an appropriately substituted phenylhydrazine (B124118), one can construct carbazole (B46965) derivatives or other polycyclic indole-containing structures. mdpi.com These methods highlight how the fundamental principles of indole synthesis can be extended to create more elaborate heterocyclic scaffolds. mdpi.com

Modifications to Enhance Reactivity or Specific Properties

The strategic derivatization of this compound is crucial for modulating its chemical reactivity and tailoring its properties for various applications. Modifications primarily target the indole nitrogen (N-1 position) and the benzene (B151609) ring, leveraging the existing chloro and dimethyl substitutions to influence electronic and steric effects.

The nitrogen atom of the indole ring is a key site for functionalization that significantly impacts the molecule's reactivity. The N-H bond can be readily deprotonated using a suitable base, such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), to form the corresponding indolide anion. This nucleophilic species can then undergo a variety of reactions.

N-Alkylation and N-Arylation:

N-alkylation introduces an alkyl group onto the indole nitrogen, which can alter the compound's lipophilicity and steric hindrance around the N-1 position. Classical N-alkylation conditions involve the reaction of the indolide with an alkyl halide. rsc.org For instance, the reaction with methyl iodide would yield 7-chloro-1,2,3-trimethyl-1H-indole. The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl substituents. One-pot, three-component protocols based on a Fischer indolisation–indole N-alkylation sequence have been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the efficiency of such approaches. rsc.org

N-arylation, the introduction of an aryl group at the N-1 position, is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This modification can significantly influence the electronic properties of the indole ring system.

N-Acylation:

N-acylation involves the introduction of an acyl group to the indole nitrogen. This is often accomplished by reacting the indole with an acyl chloride or anhydride (B1165640) in the presence of a base. N-acylated indoles are important motifs in many pharmaceutical compounds. nih.gov A chemoselective N-acylation of indoles has been developed using thioesters as a stable acyl source, providing an efficient method to obtain a variety of N-acylated indoles. nih.gov For example, reaction with benzoyl chloride would yield 1-benzoyl-7-chloro-2,3-dimethyl-1H-indole. nih.gov The N-acyl group acts as an electron-withdrawing group, which deactivates the pyrrole (B145914) ring towards electrophilic attack and can serve as a protecting group.

Modifications on the Benzene Ring:

While the N-1 position is the most common site for derivatization, functionalization of the benzene portion of the indole ring can also be achieved. The existing chloro-substituent at the C-7 position can influence the regioselectivity of further substitutions. For instance, electrophilic aromatic substitution reactions would be directed by the combined effects of the chloro, dimethyl, and pyrrole ring substituents.

The following table summarizes various modification strategies for indoles, which are applicable to this compound.

| Modification Type | Reagents and Conditions | Product Type | Purpose |

| N-Alkylation | Alkyl halide, NaH, THF/DMF | N-Alkyl indole | Increase lipophilicity, introduce steric bulk |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl indole | Modulate electronic properties |

| N-Acylation | Acyl chloride/anhydride, base | N-Acyl indole | Introduce electron-withdrawing group, protection |

Role of Protecting and Deprotecting Groups in Multi-Step Synthesis

In the context of multi-step synthesis involving this compound, the use of protecting groups for the indole nitrogen is a critical strategy to ensure chemoselectivity and achieve the desired chemical transformations. The indole N-H proton is acidic and can interfere with a variety of reagents, particularly strong bases and organometallic compounds used in cross-coupling reactions.

Common Protecting Groups for the Indole Nitrogen:

Several protecting groups are commonly employed for the indole nitrogen, each with its own set of conditions for introduction and removal. The choice of a specific protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

Sulfonyl Groups: Phenylsulfonyl (-SO₂Ph) and tosyl (-SO₂Ts) groups are robust protecting groups that are stable to a wide range of reaction conditions, including strongly basic and organometallic reagents. They are typically introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base like sodium hydride. nih.gov For example, reacting this compound with benzenesulfonyl chloride would yield 7-chloro-2,3-dimethyl-1-(phenylsulfonyl)-1H-indole. nih.gov Deprotection is often achieved under basic conditions, for instance, using sodium hydroxide or magnesium in methanol.

Carbamate (B1207046) Groups: The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the indole nitrogen. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The Boc group is advantageous because it can be easily removed under mildly acidic conditions (e.g., trifluoroacetic acid) or by heating. mdpi.com

Acyl Groups: As mentioned in the previous section, acyl groups can serve as protecting groups. For instance, an acetyl group can be introduced using acetic anhydride. These groups are typically removed by hydrolysis under basic conditions. However, their electron-withdrawing nature can also be exploited to direct reactivity. nih.gov

Strategic Application in Cross-Coupling Reactions:

The use of N-protected indoles is particularly crucial in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Unprotected indoles can act as ligands for the metal catalyst, leading to catalyst inhibition and low reaction yields. nih.gov By protecting the indole nitrogen, the substrate is rendered less coordinating, allowing the cross-coupling reaction to proceed efficiently. For example, in a Suzuki-Miyaura coupling to introduce a substituent at a specific position on the benzene ring of this compound, the nitrogen would first be protected, typically with a sulfonyl or Boc group. Following the cross-coupling reaction, the protecting group would be removed to yield the desired functionalized indole.

The following table provides an overview of common protecting groups for the indole nitrogen and their deprotection conditions.

| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability |

| Phenylsulfonyl (SO₂Ph) | Benzenesulfonyl chloride, NaH | NaOH, MeOH or Mg, MeOH | Strong bases, organometallics |

| Tosyl (Ts) | p-Toluenesulfonyl chloride, NaH | NaOH, MeOH | Strong bases, organometallics |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Trifluoroacetic acid (TFA) or heat | Mildly basic and nucleophilic reagents |

| Acetyl (Ac) | Acetic anhydride, base | Basic hydrolysis (e.g., NaOH) | Mildly acidic conditions |

The judicious selection and application of protecting and deprotecting strategies are fundamental to the successful multi-step synthesis of complex molecules derived from this compound, enabling precise control over reactivity and the construction of desired molecular architectures.

Mechanistic Aspects in Chemical Biology and Medicinal Chemistry of Indole Derivatives

Indole (B1671886) as a Privileged Scaffold and Pharmacophore in Drug Discovery

The indole nucleus is a prominent feature in numerous natural products and synthetic drugs, demonstrating its remarkable versatility in interacting with a wide array of biological targets. ingentaconnect.comnih.goveurekaselect.com Its status as a privileged scaffold stems from its ability to serve as a foundational structure for the design of ligands for diverse receptors. ingentaconnect.comnih.gov Judicious modifications to the indole core can lead to the development of new receptor agonists and antagonists. ingentaconnect.comnih.gov

The indole ring's structural features, including its aromaticity, hydrogen bonding capability, and the potential for various substitutions, contribute to its promiscuous binding capabilities. mdpi.comresearchgate.net It is a key pharmacophore, the essential part of a molecule responsible for its biological activity, in drugs targeting a wide spectrum of diseases, including cancer, infections, and inflammatory conditions. mdpi.comresearchgate.net The ability of the indole scaffold to mimic protein structures further enhances its value in drug discovery. researchgate.net

Many FDA-approved drugs incorporate the indole structure, underscoring its therapeutic importance. mdpi.com The diverse biological activities of indole derivatives are a direct consequence of their capacity to engage with various biological targets, such as kinases, making them attractive for the development of anticancer agents. mdpi.comresearchgate.net

Mechanisms of Molecular Target Interaction and Ligand Binding

The biological activity of indole derivatives, including 7-chloro-2,3-dimethyl-1H-indole, is contingent upon their interaction with specific molecular targets within the cell. These interactions can range from binding to enzymes and receptors to modulating complex biochemical pathways.

Indole-based compounds have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their activity. nih.govmdpi.com For instance, many indole derivatives act as inhibitors of enzymes like kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. mdpi.comresearchgate.net The indole scaffold can fit into the active sites of these enzymes, leading to their inhibition.

Furthermore, a significant number of drugs containing the indole substructure target G-protein coupled receptors (GPCRs). ingentaconnect.comeurekaselect.com These receptors possess a conserved binding pocket that is recognized by the indole scaffold, explaining the broad applicability of indole derivatives in targeting this receptor class. ingentaconnect.comeurekaselect.com

The interaction of indole derivatives with their molecular targets can trigger a cascade of events, leading to the modulation of entire biochemical pathways and cellular processes. mdpi.com For example, the inhibition of specific kinases by an indole-based drug can disrupt signaling pathways that are essential for cancer cell proliferation and survival. mdpi.com

Indole derivatives have also been implicated in the modulation of inflammatory pathways. nih.gov For instance, some indole compounds can inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov This modulation of inflammatory pathways contributes to their anti-inflammatory effects.

The ability of indole derivatives to influence a wide range of cellular processes, including cell division, apoptosis (programmed cell death), and angiogenesis (the formation of new blood vessels), underscores their therapeutic potential in various diseases.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can gain valuable insights into the mechanism of action and identify the key structural features required for potency and selectivity.

The indole ring itself often serves as a critical component of the pharmacophore, providing the necessary scaffold for the optimal positioning of other functional groups.

The position and electronic nature of substituents on the indole ring can have a profound impact on the molecular mechanism of action. nih.gov For instance, the introduction of halogen atoms, such as chlorine, at specific positions can significantly enhance the anticancer activity of indole derivatives. nih.gov The electron-withdrawing or electron-donating properties of a substituent can influence the electronic distribution within the indole ring, thereby affecting its binding affinity to the target protein.

In the case of this compound, the presence of the chlorine atom at the 7-position and the methyl groups at the 2- and 3-positions would be expected to modulate its biological activity compared to the unsubstituted indole core. The chloro group, being electron-withdrawing, can alter the electronic properties of the benzene (B151609) portion of the indole ring, while the methyl groups, being electron-donating, can influence the reactivity of the pyrrole (B145914) ring. These substitutions can affect how the molecule interacts with its biological target, influencing its potency and selectivity.

Design Principles for Indole-Based Scaffolds in Target-Oriented Chemical Biology

No data tables or detailed research findings could be generated as no source material on this specific compound was found.

Applications of 7 Chloro 2,3 Dimethyl 1h Indole in Supramolecular Chemistry Research